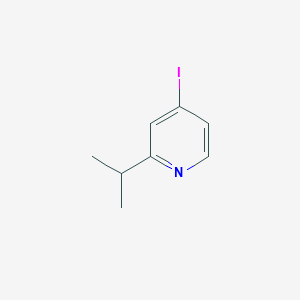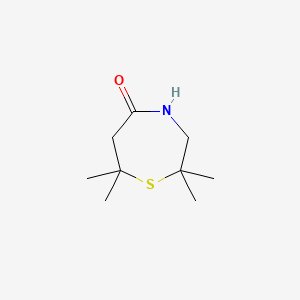
4-Iodo-2-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2-isopropylpyridine is a halogenated heterocyclic compound with the molecular formula C8H10IN It is a derivative of pyridine, where the iodine atom is substituted at the fourth position and an isopropyl group is attached to the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropylpyridine typically involves the iodination of 2-isopropylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the fourth position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as iodine monochloride (ICl) can be used to facilitate the iodination reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions: 4-Iodo-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, sodium thiolate, or alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Reactions: Formation of 4-substituted-2-isopropylpyridine derivatives.
Oxidation Reactions: Formation of 2-isopropyl-4-pyridone or 2-isopropyl-4-pyridinecarboxylic acid.
Reduction Reactions: Formation of 2-isopropylpiperidine derivatives.
科学研究应用
4-Iodo-2-isopropylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of inhibitors targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of functional materials, such as ligands for metal complexes and catalysts for organic reactions.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Iodo-2-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and isopropyl group contribute to the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the target and the biological context.
相似化合物的比较
2-Iodopyridine: Similar structure but with iodine at the second position.
3-Iodopyridine: Iodine substituted at the third position.
4-Iodopyridine: Lacks the isopropyl group, with iodine at the fourth position.
Uniqueness: 4-Iodo-2-isopropylpyridine is unique due to the presence of both the iodine atom and the isopropyl group, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic and biological applications compared to its mono-substituted counterparts.
属性
分子式 |
C8H10IN |
|---|---|
分子量 |
247.08 g/mol |
IUPAC 名称 |
4-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10IN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChI 键 |
VBEUGGKTGMMKBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)

![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)


![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)


